1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea
Description
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea is a urea derivative characterized by two benzyl groups attached to the urea nitrogen and a 2,4-dichlorophenyl substituent at the third position. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and pesticidal applications . The dichlorophenyl moiety in this compound may enhance its binding affinity to biological targets, as seen in related aquaporin inhibitors .
Properties
CAS No. |
86764-48-9 |
|---|---|
Molecular Formula |
C21H18Cl2N2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-11-12-20(19(23)13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
ITJZEPDILNRMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 2,4-dichlorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea moiety.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted derivatives at the dichlorophenyl group.
Scientific Research Applications
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by the position and number of chlorine atoms on the phenyl ring. Key analogs include:
*Molecular weight inferred from analogous structures.
- Chlorine Position and Biological Activity: Evidence from AQP3 inhibitors suggests dichloro-substituted phenyl groups (e.g., 2,6-dichloro in DFP00173) significantly enhance potency compared to monosubstituted analogs (e.g., 4-chloro in DFP00172) . This supports the hypothesis that the 2,4-dichloro configuration in the target compound may improve target binding.
- Crystallographic Insights : A structurally related compound, 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea, crystallizes in an orthorhombic system (P212121) with distinct hydrogen-bonding networks. Such packing arrangements may influence solubility and stability .
Functional Group Variations
Urea derivatives with modified linkers or additional heterocycles exhibit divergent applications:
- Methylurea Linkers: Methyl-substituted urea analogs (e.g., SEW00835) show comparable potency to non-methylated variants, suggesting linker flexibility in drug design .
Physicochemical and Regulatory Profiles
- Solubility and Stability: While explicit data are lacking, the dichlorophenyl group’s hydrophobicity likely reduces aqueous solubility compared to non-halogenated analogs. Crystallographic data from related compounds indicate tight molecular packing, which may correlate with higher melting points .
- Regulatory Status : Several urea derivatives are listed in the Pesticides Act 1974, highlighting their agrochemical applications. However, the target compound’s regulatory status remains unconfirmed .
Biological Activity
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea has a molecular formula of C21H18Cl2N2O and a molecular weight of 385.296 g/mol. The compound features a urea functional group with two benzyl groups and a dichlorophenyl group at the 3-position of the urea nitrogen. The presence of chlorine atoms enhances its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea exhibits significant antimicrobial activity against various pathogens. For example, studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties . It has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the inhibition of specific kinases and proteases that are crucial for cancer cell proliferation.
In a study examining its effects on MCF-7 cells:
- IC50 Value : 225 µM
- Effect on Cell Cycle : Induction of apoptosis with significant cell cycle arrest in the S phase.
These results indicate that 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea may interfere with cellular signaling pathways essential for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may:
- Inhibit enzyme activity related to cellular metabolism.
- Modulate receptor interactions affecting cellular signaling pathways.
- Induce oxidative stress leading to apoptosis in cancer cells.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various urea derivatives, including 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea. The compound was found to have comparable inhibition zones to standard antibiotics like ceftriaxone against tested organisms.
Study on Anticancer Properties
In vitro studies conducted on MCF-7 cells demonstrated notable cytotoxic effects with increasing concentrations of the compound. The study highlighted significant changes in cell morphology and viability as concentration increased, indicating a strong potential for therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
